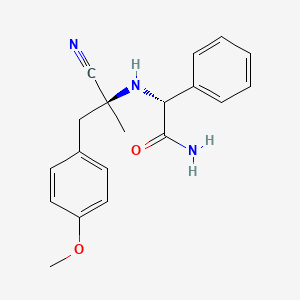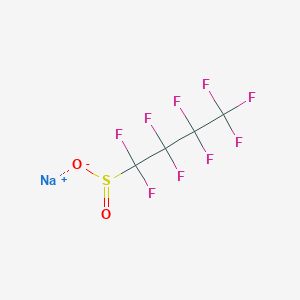
SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE
Overview
Description
SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE is a chemical compound with the molecular formula C4H2F9NaO3S and a molecular weight of 324.09 g/mol . This compound is known for its unique properties due to the presence of multiple fluorine atoms, which impart high stability and resistance to degradation. It is commonly used in various industrial and scientific applications.
Preparation Methods
The synthesis of SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE typically involves the reaction of 1-iodononafluorobutane with sodium dithionite in the presence of sodium bicarbonate in an acetonitrile/water mixture . This reaction yields the desired compound with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinates.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of fluorinated compounds.
Biology: Its stability and resistance to degradation make it useful in biological studies where long-term stability is required.
Medicine: It is investigated for potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE involves its interaction with molecular targets through its sulfinic acid group. This group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. The fluorine atoms enhance the compound’s stability and resistance to degradation, making it effective in various applications .
Comparison with Similar Compounds
SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE can be compared with other similar compounds such as:
1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, sodium salt (11): This compound has a sulfonic acid group instead of a sulfinic acid group, which affects its reactivity and applications.
Nonafluorobutane-1-sulfonic acid: This compound is similar but has a sulfonic acid group, making it more acidic and reactive in certain conditions.
The uniqueness of this compound lies in its combination of high stability, resistance to degradation, and versatile reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
102061-82-5 |
|---|---|
Molecular Formula |
C4HF9NaO2S |
Molecular Weight |
307.09 g/mol |
IUPAC Name |
sodium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfinate |
InChI |
InChI=1S/C4HF9O2S.Na/c5-1(6,3(9,10)11)2(7,8)4(12,13)16(14)15;/h(H,14,15); |
InChI Key |
RMYDSPLTYMKGPN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)S(=O)O)(F)F)(C(F)(F)F)(F)F.[Na] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





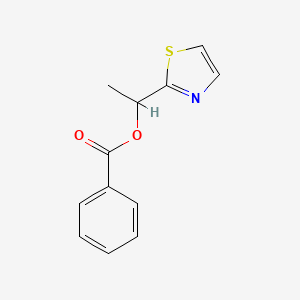
![(5R)-4-chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol](/img/structure/B8279457.png)
![5-[(2-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one](/img/structure/B8279468.png)
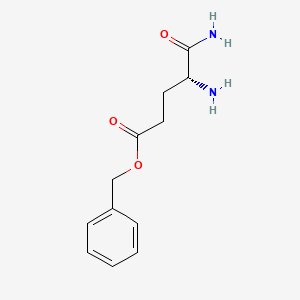
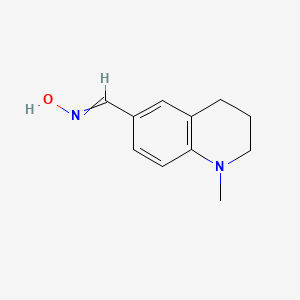
![5-(5-Bromo-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-D]pyrimidin-7(6H)-one](/img/structure/B8279496.png)

![4-{n-[2-Hydroxy-3-(n,n-dimethylamino)propyl]-n-methylamino}nitrobenzene](/img/structure/B8279509.png)
